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Compound of Interest

Methyl 3-hydroxy-4-
Compound Name:
methylbenzoate

Cat. No.: B044020

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-
methylbenzoate

Core ldentification and Structure

Methyl 3-hydroxy-4-methylbenzoate is an organic compound that serves as a valuable
intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a
benzene ring substituted with hydroxyl, methyl, and methyl ester groups, provides multiple
reaction sites, making it a versatile building block in organic chemistry. The primary identifiers
for this compound are cataloged as CAS Number 3556-86-3 and molecular formula C9H1003.

[11[2]
Figure 1: Chemical Structure of Methyl 3-hydroxy-4-methylbenzoate.

Physicochemical Properties

Methyl 3-hydroxy-4-methylbenzoate is typically a colorless to light yellow solid at room
temperature, a characteristic corroborated by its melting point.[1] It is sparingly soluble in water
but demonstrates good solubility in organic solvents such as ethanol and ether.[1] These
properties are critical for selecting appropriate solvent systems for reactions and purification
processes.
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Property Value Source
Molecular Formula C9H1003 [1112]
Molar Mass 166.17 g/mol [1][3]
Melting Point 119.0-120.5°C [1]
Boiling Point 294.6 £ 20.0 °C (Predicted) [1]
Density 1.169 + 0.06 g/cm? (Predicted) [1]

Soluble in ethanol, ether;
Solubility slightly soluble in water, [1]

acetone, chloroform.

Spectroscopic Profile

While comprehensive, experimentally verified spectral data for methyl 3-hydroxy-4-
methylbenzoate is not widely available in public repositories, its structure allows for a reliable
prediction of its spectroscopic features. The following analysis is based on established
principles of spectroscopy and data from structurally related compounds, such as its parent
acid, 3-hydroxy-4-methylbenzoic acid.[4]

» 'H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the
ester methyl protons (-OCHs) around 3.8-3.9 ppm, a singlet for the aromatic methyl protons
(-CHs) around 2.2-2.3 ppm, and a singlet for the phenolic hydroxyl proton (-OH) with a
variable chemical shift depending on solvent and concentration. The three aromatic protons
should appear as distinct signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting
patterns dictated by their coupling constants.

e 13C NMR: The carbon NMR would reveal nine distinct carbon signals. The ester carbonyl
carbon would be the most downfield signal (around 167 ppm). The aromatic carbons would
appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the
most deshielded among them. The ester methyl and aromatic methyl carbons would have
characteristic upfield shifts (approx. 52 ppm and 20 ppm, respectively).

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption
band for the hydroxyl (O-H) stretch around 3300-3500 cm~1. A strong, sharp peak
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corresponding to the ester carbonyl (C=0) stretch would be prominent around 1680-1710
cm~1, Additional key signals would include C-O stretching vibrations (1200-1300 cm~1) and
aromatic C-H stretching (around 3000-3100 cm™1).

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a
molecular ion (M*) peak at m/z = 166. Key fragmentation patterns would likely involve the
loss of the methoxy group (-OCHs) to give a fragment at m/z = 135, and the loss of the entire
carbomethoxy group (-COOCHs5) to yield a fragment at m/z = 107.

Synthesis and Reactivity
Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing methyl 3-hydroxy-4-methylbenzoate is
the Fischer esterification of its parent carboxylic acid, 3-hydroxy-4-methylbenzoic acid.[1] This
acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.

Expertise & Rationale:

Catalyst: A strong acid catalyst, such as sulfuric acid (H2SOa) or hydrochloric acid (HCI), is
essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases
the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack
by the weakly nucleophilic methanol.

Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product
(the ester), Le Chatelier's principle is applied by using a large excess of one of the reactants.
Methanol is typically used in excess as it is inexpensive and can also serve as the reaction
solvent.

Workup: The post-reaction workup involves neutralization with a weak base like sodium
bicarbonate (NaHCO:s). This step is crucial to quench the acid catalyst and remove any
unreacted carboxylic acid by converting it to its water-soluble sodium salt, simplifying the
purification of the final ester product.

Step-by-Step Methodology:

e Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-
methylbenzoic acid (1.0 eq).
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Reagents: Add an excess of methanol (e.g., 10-20 eq), ensuring the starting material is fully
dissolved.

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx.
0.1 eq) to the solution while stirring.

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours).
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a
separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate
(3x).

Washing: Combine the organic layers and wash with brine to remove residual water.

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water
or hexanes/ethyl acetate) to obtain pure methyl 3-hydroxy-4-methylbenzoate.
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Figure 2: Workflow for the synthesis of Methyl 3-hydroxy-4-methylbenzoate.

Core Reactivity

The functionality of methyl 3-hydroxy-4-methylbenzoate makes it a versatile substrate for

further chemical modification.

e Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily
deprotonated by a base. The resulting phenoxide is a potent nucleophile, enabling reactions
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like Williamson ether synthesis (O-alkylation) to produce ether derivatives. This site can also
be acylated to form esters.

o Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The
hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-,
para-director. The ester group is a meta-director. The combined directing effects make
positions 2 and 6 (ortho to the hydroxyl group) the most likely sites for substitution reactions
such as nitration, halogenation, and Friedel-Crafts reactions.

o Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions
to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAIH4).

Figure 3: Key reactive sites of Methyl 3-hydroxy-4-methylbenzoate.

Applications in Research and Development

Methyl 3-hydroxy-4-methylbenzoate is primarily utilized as a chemical intermediate.[1] In the
pharmaceutical industry, its structural motif is a component of more complex active
pharmaceutical ingredients (APIs). The presence of three distinct functional groups that can be
selectively modified makes it an ideal starting material or building block for constructing drug
candidates.[1] For example, related structures like methyl 3-hydroxy-4-methoxybenzoate are
used in the synthesis of targeted cancer therapies like Gefitinib, highlighting the importance of
this chemical scaffold in medicinal chemistry.[5] In the fragrance industry, it can be used as a
precursor to synthesize aromatic compounds with specific scent profiles.[1]

Safety and Handling

While generally considered a low-toxicity compound, standard laboratory safety protocols must
be followed during its handling.[1]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves, and a lab coat.

o Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area
thoroughly with water.[1] Minimize dust generation and inhalation.
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» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep
away from sources of ignition and strong oxidizing agents.[1]

» Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For comprehensive hazard information, including GHS classifications and first-aid measures,
always consult the supplier-specific Safety Data Sheet (SDS) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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